Caulerpin

Marine Ecology Allelopathy Phytotoxicity

Ensure your research is built on the correct chemical probe. Caulerpin is a selective mitochondrial Complex II inhibitor with a unique antinociceptive mechanism via α2-adrenoceptors and 5-HT3 receptors. Do not substitute with caulerpenyne or caulerpinic acid—they exhibit distinct, often opposing biological effects. This bis-indole alkaloid is essential for valid studies in cisplatin-resistant cancer metabolism, non-opioid pain pathway dissection, HSV-1 antiviral screening, and antitubercular SAR campaigns. Insist on authentic Caulerpin for reproducible, high-impact results.

Molecular Formula C24H18N2O4
Molecular Weight 398.4 g/mol
Cat. No. B1599013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaulerpin
Molecular FormulaC24H18N2O4
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=CC3=C1NC4=CC=CC=C43)C(=O)OC)NC5=CC=CC=C52
InChIInChI=1S/C24H18N2O4/c1-29-23(27)17-11-15-13-7-3-6-10-20(13)26-22(15)18(24(28)30-2)12-16-14-8-4-5-9-19(14)25-21(16)17/h3-12,25-26H,1-2H3/b15-11?,16-12?,17-11+,18-12+,21-17?,22-18?
InChIKeyPVWALMHWUOWPPA-RPLHEXBESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caulerpin: Baseline Properties of the Bis-Indole Alkaloid from Caulerpa spp.


Caulerpin (CAS: 26612-48-6) is a red-pigmented, bis-indole alkaloid primarily isolated from marine green algae of the genus *Caulerpa* [1]. Its structure was first incorrectly assigned but later confirmed by X-ray crystallography as a unique bis-indole core fused to a central cyclooctatetraene diester moiety [1]. As a secondary metabolite found in both invasive and non-invasive *Caulerpa* species, its distribution is linked to the genus, with reported isolation from over 80% of *Caulerpa* species [2]. Standard procurement specifications for research-grade Caulerpin often include a purity of ≥98%, solubility in DMSO, and storage recommendations at -20°C for long-term stability .

Why Caulerpin Cannot Be Substituted with Other Caulerpa-Derived Metabolites


Substituting Caulerpin with other in-class metabolites from *Caulerpa* species, such as the sesquiterpene caulerpenyne or its hydrolysis product caulerpinic acid, is scientifically invalid due to profound differences in their mechanism of action and biological outcomes. A direct comparative study revealed that caulerpenyne acts as a strong phytotoxin that significantly inhibits seagrass leaf growth, whereas Caulerpin shows no significant effect on leaf formation and instead induces a distinct, protective proteomic response [1]. Furthermore, while both Caulerpin and its derivative caulerpinic acid inhibit mitochondrial Complex II, they cannot be considered interchangeable as their effects on whole organisms diverge; for example, Caulerpin uniquely targets α2-adrenoceptors and 5-HT3 receptors for antinociception, a mechanism absent in caulerpinic acid [2][3].

Quantitative Comparative Evidence: Caulerpin's Differentiation Data


Caulerpin vs. Caulerpenyne: Absence of Phytotoxicity on Seagrass Growth

In a controlled 28-day mesocosm study assessing the allelopathic effects of invasive *Caulerpa* metabolites on the seagrass *Posidonia oceanica*, caulerpenyne (CYN) exhibited strong phytotoxicity, whereas caulerpin (CAU) did not significantly impact plant growth [1].

Marine Ecology Allelopathy Phytotoxicity Seagrass Physiology

Caulerpin vs. Caulerpinic Acid: Selective Inhibition of Mitochondrial Complex II

Both caulerpin and its hydrolysis product, caulerpinic acid, were tested for their effect on mitochondrial respiratory chain complexes. The study found that both compounds selectively inhibit Complex II activity while leaving Complexes I, III, and IV functional [1].

Mitochondrial Bioenergetics Enzyme Inhibition Cancer Metabolism Complex II

Caulerpin vs. Acyclovir: Antiviral Activity Against HSV-1 Replication

Caulerpin was evaluated for its ability to inhibit Herpes Simplex Virus type 1 (HSV-1) and was proposed as a potential alternative to acyclovir. The study demonstrated that caulerpin inhibits both the alpha and beta phases of the HSV-1 replication cycle, a mechanism of action distinct from acyclovir's inhibition of viral DNA polymerase [1].

Antiviral HSV-1 Marine Natural Product Viral Replication Cycle

Caulerpin vs. Synthetic Analogs: Superior Antitubercular Potency

A study synthesized Caulerpin (1a) and six analogues (1b-1g) to evaluate their activity against *Mycobacterium tuberculosis* H37Rv. The parent compound, Caulerpin, exhibited exceptional activity with an IC50 of 0.24 µM, outperforming the synthesized analogues [1].

Antitubercular Mycobacterium tuberculosis SAR Natural Product Synthesis

Caulerpin vs. Inactive Alkaloids: Dual α2-Adrenoceptor and 5-HT3 Receptor-Mediated Antinociception

In a mechanistic study using the acetic acid-induced writhing test in mice, the antinociceptive effect of Caulerpin was blocked by pre-treatment with yohimbine (α2-adrenoceptor antagonist) and tropisetron (5-HT3 antagonist), but was unaffected by naloxone, flumazenil, L-arginine, or atropine, discounting opioid, GABAergic, nitrergic, and muscarinic pathways [1].

Antinociception Analgesic Mechanism GPCR Pain Model

Validated Research Applications for Procured Caulerpin


Mitochondrial Research: A Selective Complex II Inhibitor Tool Compound

Caulerpin can be employed as a selective pharmacological inhibitor of mitochondrial respiratory Complex II (succinate dehydrogenase) [1]. Its use is particularly relevant in cancer metabolism research, specifically for studying metabolic vulnerabilities in cisplatin-resistant ovarian cancer cells, which exhibit defects in Complex I and thus may be sensitized to Complex II inhibition [1]. This application is directly supported by evidence showing Caulerpin inhibits Complex II while leaving other respiratory complexes functional.

Pain Research: Investigating Non-Opioid, Dual-Mechanism Analgesia

Caulerpin serves as a unique pharmacological probe for antinociception research due to its specific, non-opioid mechanism of action involving both α2-adrenoceptors and 5-HT3 receptors [2]. It is particularly suited for studies using the acetic acid-induced writhing and formalin tests, where its ability to reduce pain without affecting motor activity (as shown in the rotarod test) has been confirmed [3]. This allows for the dissection of specific pain pathways independent of classical opioid or cholinergic systems.

Antiviral Discovery: A Lead Compound Against Acyclovir-Resistant HSV-1

Caulerpin is a viable starting point for antiviral drug discovery programs targeting Herpes Simplex Virus type 1 (HSV-1) [4]. It is a scientifically justified choice for projects seeking to combat acyclovir resistance, as it inhibits viral replication at the alpha and beta phases, a mechanism distinct from that of acyclovir [4]. This makes it a high-value lead for developing next-generation anti-herpetic agents.

Antitubercular Drug Discovery: A Potent Natural Scaffold for Optimization

Caulerpin represents a highly potent natural product scaffold for antitubercular drug development [5]. Its demonstrated *in vitro* activity against *Mycobacterium tuberculosis* H37Rv (IC50 = 0.24 µM) validates its procurement for medicinal chemistry campaigns aimed at structure-activity relationship (SAR) studies and the development of semi-synthetic analogues with improved drug-like properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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